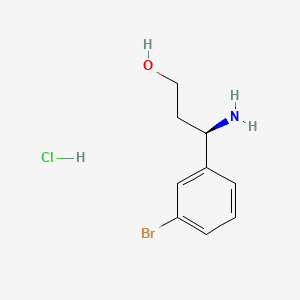

(R)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“®-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride” is a chemical compound with the CAS Number: 2230807-59-5 . It has a molecular weight of 266.57 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12BrNO.ClH/c10-9-3-1-2-7 (4-9)8 (5-11)6-12;/h1-4,8,12H,5-6,11H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“®-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride” is a powder that is stored at room temperature .Scientific Research Applications

Medicinal Chemistry

This compound is utilized in the synthesis of various biologically active molecules. For instance, it can be used to create cinnoline derivatives that exhibit a wide range of pharmacological activities, including antibacterial, antitumor, and antifungal properties . These derivatives are valuable for developing new medications and understanding disease mechanisms.

Pharmacology

In pharmacology, ®-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL serves as a precursor for compounds with potential therapeutic applications. It’s involved in the synthesis of analogs that may possess activities such as antipsychotic, β-adrenergic antagonist, and anticancer properties .

Biochemistry

The compound plays a role in the study of biochemical processes, such as enzyme-substrate interactions and the development of biochemical assays. It can be used to synthesize fluorescent halide-sensitive dyes, which are useful in various biochemical studies .

Chemical Synthesis

In chemical synthesis, this compound is a valuable intermediate. It can be used to create complex organic molecules, including those with chiral centers. Its presence in the synthesis of quinolinium dyes and quaternary prolines is notable for the development of new synthetic methodologies .

Materials Science

®-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL: is instrumental in the development of new materials. It’s used in the synthesis of molten salt-polymers and as a grafting agent in the creation of recyclable reagents, contributing to advancements in sustainable materials .

Analytical Chemistry

This compound is used in the development of analytical methods. It can react with hydrohalic acids in the presence of sulfuric acid to form alkyl halides, a reaction that is fundamental in understanding the behavior of alcohols in analytical chemistry .

Safety and Hazards

Mechanism of Action

Target of Action

It is known that the compound is employed in the fabrication of medicinal compounds intended for the remediation of neoplastic maladies and neurologic infirmities .

Mode of Action

The reaction is acid-catalyzed and the order of reactivity of the hydrogen halides is HI > HBr > HCl .

Biochemical Pathways

It plays a pivotal role in the creation of promising pharmacological remedies aimed at addressing a spectrum of pathological conditions .

Pharmacokinetics

The solubility of a similar compound, 3-bromo-1-propanol, in water is 167g/l at 20°c . This could potentially impact the bioavailability of the compound.

Action Environment

The solubility of a similar compound, 3-bromo-1-propanol, in water is 167g/l at 20°c . This suggests that the compound’s action could be influenced by the solvent environment.

properties

IUPAC Name |

(3R)-3-amino-3-(3-bromophenyl)propan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-12;/h1-3,6,9,12H,4-5,11H2;1H/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRCPFDLHRPOIA-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CCO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)[C@@H](CCO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674243 |

Source

|

| Record name | (3R)-3-Amino-3-(3-bromophenyl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride | |

CAS RN |

1213637-86-5 |

Source

|

| Record name | (3R)-3-Amino-3-(3-bromophenyl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-tert-butyl-2-(1-methoxycarbonyloxy-2-methylpropan-2-yl)-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl] methyl carbonate](/img/structure/B597760.png)

![2,6-Ditosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B597764.png)

![4-[(tert-Butoxycarbonyl)amino]-1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid](/img/structure/B597768.png)

![1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B597776.png)